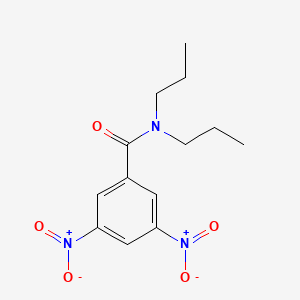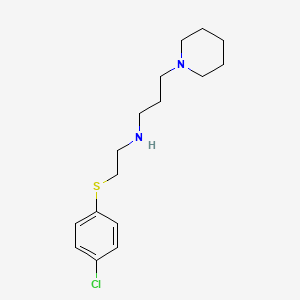
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with significant importance in organic chemistry and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For the compound Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-, the synthetic route may involve the following steps:
Formation of the p-chlorophenylthio intermediate: This can be achieved by reacting p-chlorothiophenol with an appropriate alkylating agent.
Amination: The intermediate is then reacted with an amine, such as ethylenediamine, to introduce the amino group.
Cyclization: The resulting compound undergoes cyclization to form the piperidine ring.
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The p-chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine derivatives, including Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-, have a wide range of applications in scientific research :
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for their potential as therapeutic agents in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- involves its interaction with specific molecular targets and pathways . The p-chlorophenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is unique due to the presence of the p-chlorophenylthio group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Propiedades
Número CAS |
93144-71-9 |
|---|---|
Fórmula molecular |
C16H25ClN2S |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H25ClN2S/c17-15-5-7-16(8-6-15)20-14-10-18-9-4-13-19-11-2-1-3-12-19/h5-8,18H,1-4,9-14H2 |
Clave InChI |
WNHSHVFBQQHKMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCNCCSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


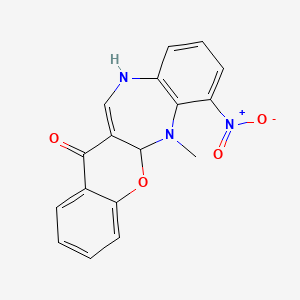


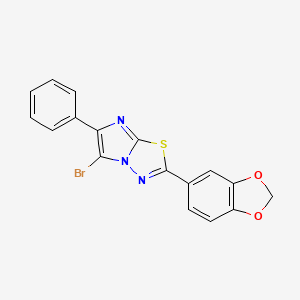
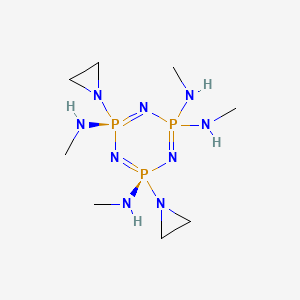
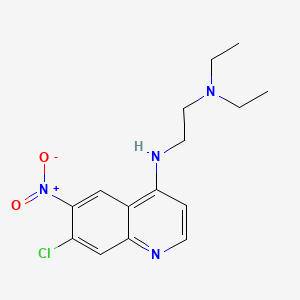
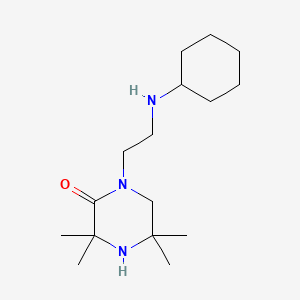

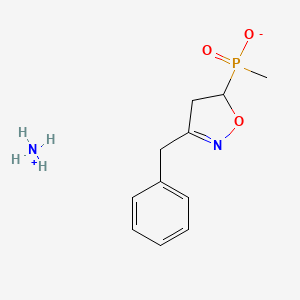
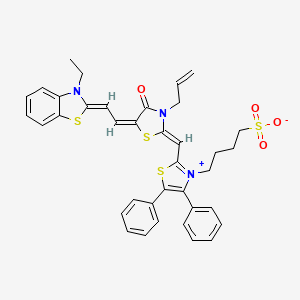
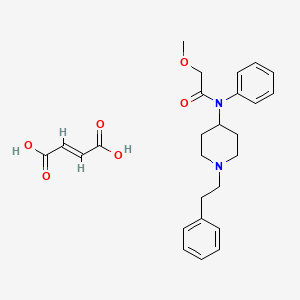
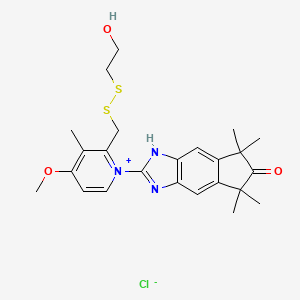
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
